molecular formula C8H13ClN2O B8136766 (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride

(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride

Cat. No.: B8136766
M. Wt: 188.65 g/mol
InChI Key: GNSFLCYKJQTOQC-UHFFFAOYSA-N
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Description

"(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride" (CAS: BD01306718) is a hydrazine-derived organic compound with the molecular formula C₈H₁₃ClN₂O and a molecular weight of 200.66 g/mol . Structurally, it features a phenyl ring substituted with a hydrazinylmethyl (–CH₂NHNH₂) group and a hydroxymethyl (–CH₂OH) group, both para to each other. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

[4-(hydrazinylmethyl)phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-10-5-7-1-3-8(6-11)4-2-7;/h1-4,10-11H,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSFLCYKJQTOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-(Hydrazinylmethyl)phenyl)methanol hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride can be represented as follows:

  • Molecular Formula: C9_9H12_12ClN3_3O
  • Molecular Weight: 215.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine moiety is known for its reactivity, which can lead to the formation of adducts with electrophilic sites in proteins, potentially altering their function.

Antimicrobial Activity

Research indicates that (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have explored the compound's anticancer effects. The hydrazine group has been linked to the inhibition of cancer cell proliferation in various cancer lines. This activity may be mediated through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in cellular models. It appears to inhibit key inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of (4-(Hydrazinylmethyl)phenyl)methanol hydrochloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating potent anticancer properties.
  • Anti-inflammatory Study : In an experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50_{50} values below 50 µM.

Data Summary

Biological ActivityModel/SystemIC50_{50} / MIC
AntimicrobialS. aureus, E. coli32 - 64 µg/mL
AnticancerMCF-7 cells10 µM
Anti-inflammatoryLPS-stimulated macrophages<50 µM

Comparison with Similar Compounds

The compound belongs to a broader class of arylhydrazine hydrochlorides, which share structural motifs but differ in substituents and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
(4-(Hydrazinylmethyl)phenyl)methanol HCl BD01306718 C₈H₁₃ClN₂O 200.66 Hydrazinylmethyl, hydroxyl Research chemical; polar due to –OH
4-Methyl Phenylhydrazine HCl 637-60-5 C₇H₁₁ClN₂ 158.63 Methyl Pharmaceutical intermediate; lipophilic
4-Methoxy Phenylhydrazine HCl 19501-58-7 C₇H₁₁ClN₂O 174.63 Methoxy Synthesis of dyes and agrochemicals
(2-Fluoro-4-methylphenyl)hydrazine HCl 5052-05-1 C₇H₉ClFN₂ 175.61 Fluoro, methyl Electrophilic reactivity due to –F
(4-Methoxybenzyl)hydrazine diHCl 858009-33-3 C₈H₁₄Cl₂N₂O 237.12 Methoxybenzyl, hydrazine Used in heterocyclic synthesis

Key Observations :

  • Polarity : The hydroxyl group in the target compound increases polarity compared to methyl or methoxy derivatives, likely enhancing solubility in aqueous or polar solvents .
  • Reactivity : Fluorinated analogs (e.g., 5052-05-1) exhibit higher electrophilicity, making them reactive in coupling reactions , whereas methoxy groups (e.g., 19501-58-7) stabilize intermediates via resonance .
  • Molecular Weight : Derivatives with bulkier substituents (e.g., biphenyl groups in 5267-49-2) have higher molecular weights (~233–254 g/mol), affecting their pharmacokinetic profiles .

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